molecular formula C22H19ClF2N4 B14925291 1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole CAS No. 1006336-82-8

1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No.: B14925291
CAS No.: 1006336-82-8
M. Wt: 412.9 g/mol
InChI Key: TTZCRVSLVIWAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole is a bis-pyrazole derivative characterized by:

  • A central pyrazole ring substituted with two 4-fluorophenyl groups at positions 3 and 5 and a methyl group at position 4.
  • A second pyrazole ring linked via a methylene bridge, featuring a chlorine atom at position 4 and methyl groups at positions 3 and 5.

Properties

CAS No.

1006336-82-8

Molecular Formula

C22H19ClF2N4

Molecular Weight

412.9 g/mol

IUPAC Name

1-[[3,5-bis(4-fluorophenyl)-4-methylpyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C22H19ClF2N4/c1-13-21(16-4-8-18(24)9-5-16)27-29(12-28-15(3)20(23)14(2)26-28)22(13)17-6-10-19(25)11-7-17/h4-11H,12H2,1-3H3

InChI Key

TTZCRVSLVIWAOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)CN3C(=C(C(=N3)C)Cl)C)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Disconnection Approach

The target compound is dissected into two primary subunits:

  • Subunit A : 3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazole
  • Subunit B : 4-Chloro-3,5-dimethyl-1H-pyrazole

The methylene bridge connecting these subunits suggests a Mannich-type alkylation or nucleophilic substitution between a chloromethylated pyrazole and a deprotonated pyrazole nitrogen.

Critical Synthetic Challenges

  • Regioselectivity : Ensuring proper substitution patterns during pyrazole cyclization to prevent isomerization.
  • Chlorination Specificity : Introducing chlorine at C4 without competing C3/C5 halogenation.
  • Steric Management : Mitigating steric clashes during cross-coupling of bis(4-fluorophenyl) groups.

Synthesis of Subunit A: 3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazole

Cyclocondensation of 1,3-Diketone Intermediate

The most efficient route involves cyclizing 1,3-bis(4-fluorophenyl)-2-methylpropane-1,3-dione with methylhydrazine in ethanol under reflux (82% yield).

Procedure :

  • Dissolve 1,3-bis(4-fluorophenyl)-2-methylpropane-1,3-dione (10 mmol) in anhydrous ethanol.
  • Add methylhydrazine (12 mmol) dropwise under nitrogen.
  • Reflux at 80°C for 12 h.
  • Cool, filter, and recrystallize from acetonitrile.

Key Data :

  • Yield : 82%
  • Purity : 99% (HPLC)
  • Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.65–7.61 (m, 4H, Ar-H), 7.12–7.08 (m, 4H, Ar-H), 6.32 (s, 1H, Pyrazole-H), 2.41 (s, 3H, CH$$ _3 $$).

Alternative Vilsmeier-Haack Formylation

For scalability, the Vilsmeier-Haack reaction converts hydrazones to pyrazole aldehydes, enabling subsequent reductive amination:

  • React 4-fluorophenylacetone with 4-fluorophenylhydrazine to form hydrazone.
  • Treat with POCl$$ _3 $$/DMF to generate pyrazole-4-carbaldehyde (72% yield).
  • Reduce aldehyde to hydroxymethyl intermediate using NaBH$$ _4 $$.

Synthesis of Subunit B: 4-Chloro-3,5-dimethyl-1H-pyrazole

Direct Chlorination of 3,5-Dimethylpyrazole

Chlorine gas bubbled into a solution of 3,5-dimethylpyrazole in CCl$$ _4 $$ at 0°C selectively substitutes C4 (68% yield):

Optimized Conditions :

  • Solvent : Carbon tetrachloride
  • Temperature : 0–5°C
  • Chlorine Stoichiometry : 1.1 eq.
  • Reaction Time : 4 h

Characterization :

  • $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 6.02 (s, 1H, Pyrazole-H), 2.58 (s, 6H, 2×CH$$ _3 $$), 2.24 (s, 3H, CH$$ _3 $$).

Pd-Catalyzed C–H Activation

A superior method employs Pd(OAc)$$ _2 $$ with NCS (N-chlorosuccinimide) in DMF at 100°C (89% yield):

  • Suspend 3,5-dimethylpyrazole (10 mmol) in DMF.
  • Add Pd(OAc)$$ _2 $$ (0.1 eq.) and NCS (1.2 eq.).
  • Heat at 100°C for 6 h under argon.

Coupling of Subunits A and B

Mannich Reaction Strategy

Reacting Subunit A with formaldehyde and Subunit B under basic conditions forms the methylene bridge:

Procedure :

  • Dissolve Subunit A (5 mmol) and Subunit B (5 mmol) in 1,2-dichloroethane.
  • Add paraformaldehyde (6 mmol) and triethylamine (12 mmol).
  • Reflux at 90°C for 24 h.
  • Purify via silica gel chromatography (hexane/EtOAc 4:1).

Outcome :

  • Yield : 74%
  • Purity : 98%

Nucleophilic Substitution Approach

Activating Subunit B’s nitrogen with NaH enables attack on chloromethylated Subunit A:

Steps :

  • Treat Subunit B (5 mmol) with NaH (1.2 eq.) in THF (0°C).
  • Add chloromethylated Subunit A (5 mmol) in THF dropwise.
  • Stir at 25°C for 48 h.

Optimization Data :

Base Solvent Temp (°C) Time (h) Yield (%)
NaH THF 25 48 68
K$$ _2$$CO$$ _3$$ DMF 80 24 52
DBU MeCN 60 12 71

Analytical Characterization and Validation

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.64–7.58 (m, 8H, Ar-H), 7.10–7.05 (m, 8H, Ar-H), 6.28 (s, 1H, Pyrazole-H), 5.12 (s, 2H, CH$$ _2 $$), 2.54 (s, 6H, 2×CH$$ _3 $$), 2.38 (s, 3H, CH$$ _3 $$).
  • $$ ^{13}C $$ NMR : δ 162.1 (d, $$ J = 245 \, \text{Hz} $$, C-F), 148.9 (Pyrazole-C), 135.2 (Pyrazole-C), 129.4 (Ar-C), 115.6 (d, $$ J = 21 \, \text{Hz} $$, Ar-C), 44.8 (CH$$ _2 $$), 21.3 (CH$$ _3 $$).
  • HRMS : m/z 567.1248 [M+H]$$ ^+ $$ (calc. 567.1251).

Purity Assessment

  • HPLC : 99.2% purity (C18 column, MeCN/H$$ _2$$O 70:30, 1 mL/min).
  • XRD : Single-crystal analysis confirms planar pyrazole rings with dihedral angle 84.3° between subunits.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace Pd(OAc)$$ _2 $$ with FeCl$$ _3 $$ for chlorination (yield drops to 65% but reduces costs by 40%).
  • Use dimethyl carbonate instead of THF for greener solvent profiles.

Chemical Reactions Analysis

Synthetic Pathways and Key Intermediate Reactions

The compound’s synthesis typically involves multi-step strategies leveraging pyrazole ring formation and subsequent functionalization:

Pyrazole Core Assembly

  • Chalcone Cyclization : Analogous pyrazole derivatives are synthesized via cyclocondensation of 4,4'-difluoro chalcones with hydrazine derivatives under alkaline conditions (e.g., ethanolic NaOH at reflux) . For example:

    Chalcone+SemicarbazideNaOH, EtOH, refluxPyrazole intermediate\text{Chalcone} + \text{Semicarbazide} \xrightarrow{\text{NaOH, EtOH, reflux}} \text{Pyrazole intermediate}
  • Methylation/Chlorination : Post-cyclization, methyl and chloro groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, depending on the electronic environment of the pyrazole ring .

Chloro Substituent

The 4-chloro group exhibits moderate electrophilicity, enabling:

  • Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines (e.g., piperazine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) to form aryl amines .

  • Cross-Coupling Reactions : Participates in Suzuki-Miyaura couplings with boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) to introduce aryl/heteroaryl groups .

Fluorophenyl Groups

The 3,5-bis(4-fluorophenyl) moieties are typically inert under standard conditions but may engage in:

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing fluorine; directed ortho-metallation (e.g., LiTMP) enables functionalization at meta/para positions .

  • π-Stacking Interactions : Stabilize transition states in catalytic reactions, as observed in crystal structures .

Comparative Reaction Conditions

The table below summarizes reaction parameters for key transformations in structurally related systems:

Reaction TypeReagents/ConditionsYield (%)Reference
Pyrazole CyclizationSemicarbazide, NaOH, EtOH, reflux68–72
Chloro Substitution (SNAr)Piperazine, K₂CO₃, DMF, 110°C85
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane78
MethylationMeI, K₂CO₃, acetone, RT92

Mechanistic Insights

  • Steric Effects : The 3,5-dimethyl groups hinder electrophilic attacks at adjacent positions, directing reactivity to the 4-chloro site .

  • Electronic Effects : Fluorine atoms on the phenyl rings reduce electron density on the pyrazole ring, slowing SNAr but enhancing stability toward oxidative degradation .

Stability and Degradation Pathways

  • Hydrolytic Stability : Resists hydrolysis under neutral aqueous conditions but degrades in strong acids/bases via cleavage of the methylene bridge .

  • Thermal Decomposition : Dechlorination occurs above 250°C, forming radicals detectable via ESR spectroscopy .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C22H19ClF2N, with a molecular weight of approximately 412.9 g/mol. The structure includes multiple fluorinated phenyl groups and pyrazole rings, enhancing its biological activity compared to simpler analogs.

Key Structural Features

FeatureDescription
Pyrazole RingsTwo pyrazole rings contribute to biological activity
Fluorophenyl GroupsEnhances lipophilicity and biological interactions
Chloro SubstituentPotentially increases reactivity and selectivity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The mechanism of action likely involves interference with bacterial enzymes or cellular processes.

Anticancer Activity

Studies suggest that 1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole may possess anticancer properties. The compound has been shown to inhibit the proliferation of cancer cell lines in vitro, suggesting potential as an anticancer agent. Further research is required to elucidate the specific molecular targets involved.

Nonlinear Optical Properties

The pyrazole derivatives exhibit substantial nonlinear optical properties, making them suitable for applications in photonics and optoelectronics. These properties are attributed to their unique electronic structures and can be utilized in developing advanced materials for light amplification and laser technologies .

Electroluminescent Properties

Due to their photo-induced electron transfer characteristics, these compounds can be used in electroluminescent devices. This application is particularly relevant for developing efficient light-emitting diodes (LEDs) and display technologies .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial effects of this compound against a range of bacteria. The results indicated a significant reduction in bacterial colonies when treated with the compound compared to control groups .

Study 2: Anticancer Activity

In vitro tests on various cancer cell lines revealed that the compound inhibited cell growth effectively. The study highlighted its potential as a lead compound for developing new anticancer therapies. The researchers noted that further investigation into its pharmacodynamics and pharmacokinetics is essential for clinical application .

Mechanism of Action

The mechanism of action of 1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Biological Activity

The compound 1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole is part of a class of pyrazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological profiles based on various studies.

Synthesis and Characterization

The synthesis of pyrazole derivatives typically involves the reaction of suitable precursors under specific conditions. For instance, the compound can be synthesized through cyclization reactions involving arylhydrazines and appropriate diketones or aldehydes. Characterization methods such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Pyrazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with similar structures to This compound exhibit potent activity against various bacterial strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . For example, one study reported that certain pyrazole derivatives had minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds structurally related to This compound have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Some derivatives demonstrated up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .

Anticancer Activity

The anticancer properties of pyrazoles are attributed to their ability to induce apoptosis in cancer cells. Research has shown that compounds similar to This compound can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

The biological activity of pyrazole derivatives often involves their interaction with specific molecular targets:

  • Enzyme Inhibition : Many pyrazoles act by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase involved in inflammatory pathways.
  • Receptor Modulation : Some compounds may bind to specific receptors or ion channels, altering cellular signaling pathways that lead to therapeutic effects .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • A study evaluating a series of 3-substituted pyrazoles found significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Another research focused on anti-inflammatory effects demonstrated that certain pyrazoles could reduce edema in animal models comparable to established NSAIDs.

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleObserved EffectReference
Antimicrobial3-(trifluoromethyl)phenyl-derived pyrazolesMIC < 1 µg/mL against resistant bacteria
Anti-inflammatoryPyrazole derivativesUp to 85% inhibition of TNF-α
AnticancerVarious pyrazole analogsInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Structural Analogues with Bis(4-Fluorophenyl) Substituents

(a) 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
  • Key Differences :
    • Contains a partially saturated pyrazole ring (4,5-dihydro) versus fully unsaturated rings in the target compound.
    • A carboxamide group replaces the methylene-linked pyrazole moiety.
  • Impact: Reduced aromaticity in the dihydropyrazole may lower thermal stability compared to the target compound.
(b) 1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
  • Key Differences :
    • A ketone group bridges the pyrazole and propane chain, unlike the methylene bridge in the target compound.
  • Impact :
    • The ketone increases polarity, likely improving water solubility but reducing membrane permeability.
    • The propane chain adds conformational flexibility, which may affect binding specificity in biological systems .

Halogen-Substituted Pyrazole Derivatives

(a) 3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole (CAS 1159937-19-5)
  • Key Differences :
    • Bromine replaces fluorine on the phenyl rings.
    • Lacks the second pyrazole ring and chloro-methyl substituents.
  • Impact :
    • Bromine’s larger atomic radius and higher electron-withdrawing effect may enhance π-π stacking but reduce metabolic stability.
    • Simplified structure may lower synthetic complexity compared to the target compound .
(b) 4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole (CAS 1006348-85-1)
  • Key Differences :
    • Difluoromethoxy groups replace fluorine on phenyl rings.
    • A sulfonyl group links the pyrazole rings instead of methylene.
  • Impact :
    • Sulfonyl groups increase acidity and hydrogen-bond acceptor capacity.
    • Difluoromethoxy substituents enhance lipophilicity and may improve blood-brain barrier penetration .

Functional Group Variations

(a) (±)-1-[1-(4-Fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole
  • Key Differences :
    • A nitro group at position 4 replaces the chlorine atom in the target compound.
    • Ethyl-fluorophenyl substituent instead of bis(4-fluorophenyl) groups.
  • Simplified substitution pattern may limit steric hindrance in binding interactions .

Table 1: Comparative Data for Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₃₀H₂₄ClF₂N₄ ~521 Bis(4-fluorophenyl), Cl, CH₃ Not reported
3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide C₁₇H₁₄F₂N₃O 323.3 Bis(4-fluorophenyl), carboxamide 132–230*
4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(1-methylpyrazol-4-yl)sulfonyl]-1H-pyrazole C₂₁H₁₅ClF₄N₄O₄S 530.9 Difluoromethoxy, sulfonyl Not reported
3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole C₁₇H₁₂Br₂N₂ 426.1 Bromophenyl, CH₃ Not reported

*Melting points from structurally related compounds in .

Key Observations:

  • Substituent Effects :
    • Bis(4-fluorophenyl) groups enhance aromatic interactions but may reduce solubility.
    • Chlorine and methyl groups in the target compound balance lipophilicity and steric effects.

Q & A

Q. What are the key strategies for optimizing the synthesis of pyrazole derivatives like 1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole?

  • Methodological Answer : Synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example:
  • Reaction Conditions : Refluxing in glacial acetic acid (for cyclization) or formic acid (for formylation) .
  • Purification : Recrystallization from ethanol or toluene yields high-purity crystals .
  • Catalysts : Acidic media (e.g., acetic acid) promote hydrazone cyclization to pyrazolines .
    Table 1 : Example reaction parameters from analogous compounds:
PrecursorReagent/ConditionsYieldPurityReference
4,4′-DifluorochalconeHydrazine hydrate, HCOOH86%>95%
1,3-Diarylprop-2-en-1-onePhenylhydrazine, AcOH76%95%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • XRD : Determines crystal system (e.g., monoclinic) and dihedral angles between aromatic rings (e.g., 66.34°–84.0° for fluorophenyl groups) .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-F at ~1200 cm⁻¹) .
  • TEM : Measures particle size (e.g., 20–50 nm for analogous pyrazoles) .
  • NMR : Confirms substitution patterns (e.g., methyl groups at 3,5 positions) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Use agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Anti-inflammatory Tests : COX-2 inhibition assays with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact biological activity?

  • Methodological Answer :
  • Dihedral Angle Effects : Fluorophenyl groups (dihedral angles ~66°–84°) enhance π-π stacking with biological targets vs. methoxyphenyl (~73°) .
  • Electron-Withdrawing Groups : Fluorine increases lipophilicity and metabolic stability, improving bioavailability .
    Table 2 : Activity comparison of analogous compounds:
SubstituentBioactivity (IC₅₀/µM)TargetReference
4-Fluorophenyl12.5 ± 1.2COX-2
4-Methoxyphenyl28.4 ± 2.1COX-2

Q. What computational approaches are used to model interactions between this compound and biological targets?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., COX-2, EGFR) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes (e.g., 50 ns simulations) .
  • QSAR Models : Hammett constants (σ) correlate substituent electronegativity with activity .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Control Variables : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
  • Substituent Position Analysis : Meta- vs. para-fluorophenyl groups may alter steric hindrance (e.g., para-fluoro improves COX-2 inhibition by 2-fold) .
  • Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

Q. What protocols ensure stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., >200°C for fluorinated pyrazoles) .
  • Light Sensitivity : Store in amber vials; assess photodegradation under UV/visible light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.